molecular formula C16H10O6 B11961215 3-(2-Furoyloxy)phenyl 2-furoate

3-(2-Furoyloxy)phenyl 2-furoate

Cat. No.: B11961215
M. Wt: 298.25 g/mol
InChI Key: PPIVYUNYGYDIQR-UHFFFAOYSA-N
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Description

3-(2-Furoyloxy)phenyl 2-furoate is an organic compound with the molecular formula C16H10O6 and a molecular weight of 298.254 g/mol . This compound is characterized by the presence of two furoate groups attached to a phenyl ring, making it a unique ester derivative of furoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furoyloxy)phenyl 2-furoate typically involves the esterification of 2-furoic acid with 3-hydroxyphenyl 2-furoate. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furoyloxy)phenyl 2-furoate undergoes various chemical reactions, including:

    Oxidation: The furoate groups can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-furoic acid derivatives.

    Reduction: Formation of 2-furoyl alcohol derivatives.

    Substitution: Formation of substituted phenyl 2-furoate derivatives.

Scientific Research Applications

3-(2-Furoyloxy)phenyl 2-furoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of novel materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Furoyloxy)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-furoate
  • Ethyl 2-furoate
  • Isopentyl 2-furoate
  • Octyl 2-furoate
  • 2-Methoxy-4-(2-nitrovinyl)phenyl 2-furoate

Uniqueness

3-(2-Furoyloxy)phenyl 2-furoate is unique due to the presence of two furoate groups attached to a phenyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other furoate derivatives and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

IUPAC Name

[3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate

InChI

InChI=1S/C16H10O6/c17-15(13-6-2-8-19-13)21-11-4-1-5-12(10-11)22-16(18)14-7-3-9-20-14/h1-10H

InChI Key

PPIVYUNYGYDIQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3

Origin of Product

United States

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